molecular formula C17H14BrN3O4 B2748192 4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one CAS No. 33697-10-8

4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one

Cat. No.: B2748192
CAS No.: 33697-10-8
M. Wt: 404.22
InChI Key: NGUIHWGOWWNYKJ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one is a complex organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one typically involves multiple steps:

    Formation of the Pyrazolinone Core: The initial step involves the condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-2-pyrazolin-5-one.

    Bromination: The pyrazolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromine atom at the 4-position.

    Nitration and Etherification: The nitrophenoxy group is introduced through a nitration reaction of phenol followed by etherification with the brominated pyrazolinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the pyrazolinone core.

    Reduction: Amino derivatives replacing the nitro group.

    Substitution: Various substituted pyrazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one involves its interaction with various molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the bromine atom and pyrazolinone core can interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular pathways, influencing biological processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-phenyl-3-methyl-2-pyrazolin-5-one: Lacks the nitrophenoxy group, resulting in different chemical and biological properties.

    2-Methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one:

    4-Bromo-2-methyl-1-phenyl-3-pyrazolin-5-one: Lacks the nitrophenoxy group, leading to different pharmacological activities.

Uniqueness

4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one is unique due to the combination of the bromine atom, nitrophenoxy group, and pyrazolinone core. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-bromo-1-methyl-5-[(2-nitrophenoxy)methyl]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O4/c1-19-14(11-25-15-10-6-5-9-13(15)21(23)24)16(18)17(22)20(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUIHWGOWWNYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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